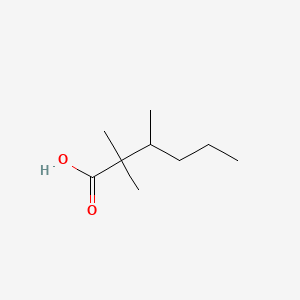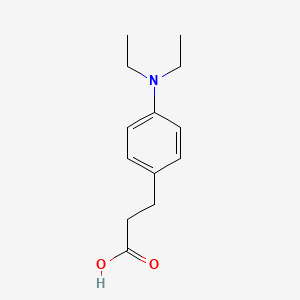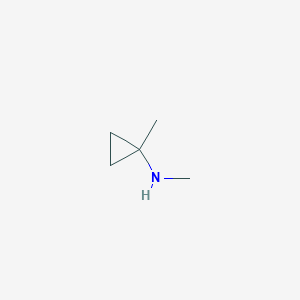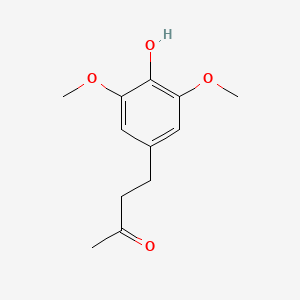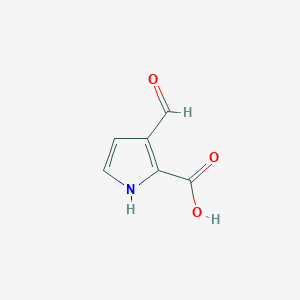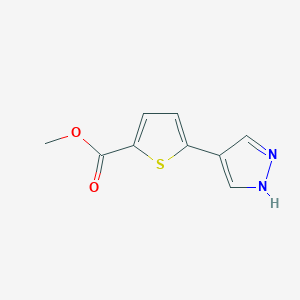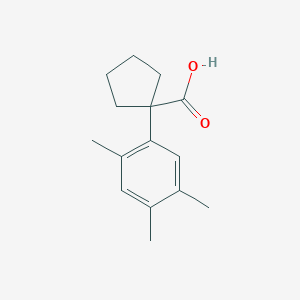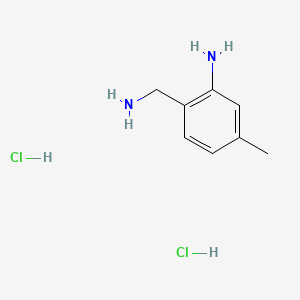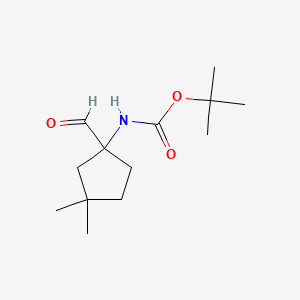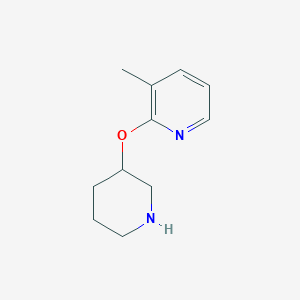
3-Methyl-2-(piperidin-3-yloxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(piperidin-3-yloxy)pyridine is a chemical compound with the molecular formula C11H16N2O It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(piperidin-3-yloxy)pyridine typically involves the reaction of 3-hydroxypyridine with 3-chloropiperidine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the pyridine is replaced by the piperidin-3-yloxy group. Common bases used in this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3), and the reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-(piperidin-3-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-3-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (AcOH) as a solvent.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as a solvent.
Substitution: Various nucleophiles (e.g., amines, thiols), aprotic solvents (e.g., DMF, DMSO).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methyl-2-(piperidin-3-yloxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: It has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structure can be modified to enhance its pharmacological properties.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-(piperidin-3-yloxy)pyridine involves its interaction with specific molecular targets in biological systems. The piperidin-3-yloxy group can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Piperidin-3-yloxy)pyridine: Lacks the methyl group at the 3-position of the pyridine ring.
3-Methyl-2-(piperidin-2-yloxy)pyridine: The piperidine group is attached at the 2-position instead of the 3-position.
3-Methyl-2-(piperidin-4-yloxy)pyridine: The piperidine group is attached at the 4-position instead of the 3-position.
Uniqueness
3-Methyl-2-(piperidin-3-yloxy)pyridine is unique due to the specific positioning of the piperidin-3-yloxy group and the methyl group on the pyridine ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H16N2O |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
3-methyl-2-piperidin-3-yloxypyridine |
InChI |
InChI=1S/C11H16N2O/c1-9-4-2-7-13-11(9)14-10-5-3-6-12-8-10/h2,4,7,10,12H,3,5-6,8H2,1H3 |
Clé InChI |
MOYYAGNAYHQLQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)OC2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol](/img/structure/B15322857.png)
